Cyclopropylmethylisobutylamine hydrochloride
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-9-6-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYHRYJIPSHIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Curtius Degradation and Carbamate Intermediates
A well-documented scalable method for related cyclopropyl amines involves:
- Starting from 1-bromo-1-cyclopropylcyclopropane.
- Conversion to 1-cyclopropylcyclopropanecarboxylic acid via lithiation and carboxylation.
- Curtius degradation of the acid to form an intermediate azide.
- Rearrangement to an N-Boc-protected amine carbamate.
- Acidic deprotection to yield the amine hydrochloride salt.
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-bromo-1-cyclopropylcyclopropane + tert-butyllithium + dry ice | 1-cyclopropylcyclopropanecarboxylic acid | 62–89 (scale dependent) | Lithiation at −78 °C, careful quenching |
| 2 | Acid + ethyl chloroformate + NaN3 | Acyl azide intermediate | - | Formation of azide in acetone with triethylamine |
| 3 | Acyl azide + tert-butanol, heat (Curtius degradation) | N-Boc-protected carbamate | 76 | Dry conditions critical to avoid urea byproducts |
| 4 | Carbamate + HCl in diethyl ether | Cyclopropylamine hydrochloride | 87 | Precipitation and isolation as hydrochloride salt |
This method allows preparation of cyclopropylamine hydrochloride on a 50 g scale with an overall yield of around 42% from the bromo precursor, providing a reproducible and scalable route superior to older methods relying on cyclopropanecarbonitrile and reductive cyclopropanation.
Avoiding Cyclopropylmethyl Halides in Synthesis
Traditional approaches often used cyclopropylmethyl halides as reactive intermediates for introducing the cyclopropylmethyl group. However, these halides are highly lachrymatory and unstable, complicating scale-up and safety.
An improved process for related compounds (e.g., S-(-)-betaxolol hydrochloride) avoids cyclopropylmethyl halides by:
- Employing cyclopropanation reactions such as Simmons-Smith or Furukawa modifications using Zn-Cu couple or diethyl zinc in hexane.
- Using ether or polar solvents (THF, DMSO, DMF) for reaction media.
- Deprotection steps via hydrogenation with Raney Nickel or Pd-C catalysts.
- Alkylation and amination steps using isopropylamine and alkali hydroxides.
- Formation of hydrochloride salt in hydrocarbons or ether solvents.
This approach enhances economic viability and enantiomeric purity while improving safety and scalability.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The Curtius degradation method benefits from the use of commercially available bromo cyclopropyl precursors and avoids unstable intermediates, making it suitable for larger scale synthesis.
- Drying of azide intermediates is crucial; moisture leads to urea byproducts and reduced yields.
- The cyclopropylmethyl halide route, while historically common, is limited by safety and handling concerns and is being replaced by more stable synthetic routes.
- Use of modern catalytic hydrogenation for deprotection enhances purity and reduces side products.
- Solvent choice (ethers, hydrocarbons) during salt formation affects crystallinity and stability of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethylisobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylisobutylamine oxides, while reduction may produce various reduced amine derivatives .
Scientific Research Applications
Synthesis of Cyclopropylmethylisobutylamine Hydrochloride
The synthesis of this compound has been explored through various methodologies. Recent advancements have focused on scalable and efficient synthetic routes that can produce non-racemic forms of cyclopropyl alkyl amines, which serve as crucial intermediates in the preparation of bioactive compounds.
Notable Synthetic Methods
- Scalable Synthesis : A novel method has been developed for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines using inexpensive starting materials such as cyclopropyl methyl ketone and S-(+)-phenylethylamine. This method is suitable for large-scale industrial production, facilitating the synthesis of substituted pyrazinones, which are important in pharmaceutical applications .
- Asymmetric Catalysis : Various asymmetric catalytic methods have been explored to synthesize cyclopropyl alkyl amines with high enantiomeric purity. For instance, the use of transition metal catalysts has shown promise in achieving desired stereochemical outcomes .
- Alternative Routes : Other synthetic routes involve starting from cyclopropylaldehyde and utilizing chiral sulfinamides, which have been documented to yield significant amounts of the desired amine with good stereoselectivity .
Pharmacological Applications
This compound is being investigated for its potential pharmacological properties, particularly as a building block for developing various therapeutic agents.
Therapeutic Potential
- ROR Gamma Modulators : this compound derivatives have been identified as precursors for ROR gamma modulators. These compounds are being studied for their efficacy in treating inflammatory diseases such as psoriasis .
- Bivalent Ligands : Research has also focused on synthesizing bivalent ligands that incorporate cyclopropylmethyl linkers. These ligands exhibit selectivity and allosteric pharmacology at dopamine receptors, suggesting potential applications in neuropharmacology .
Case Studies
Several case studies illustrate the application of this compound in clinical settings:
- Clinical Trials : Observational studies have been conducted to assess the pharmacokinetic properties of related compounds derived from this compound. These studies help evaluate how these compounds interact within biological systems and their therapeutic effectiveness .
- Comparative Effectiveness Research : Research comparing the effects of drugs incorporating this compound against standard therapies has provided insights into their relative efficacy and safety profiles in treating specific conditions .
Data Tables
Mechanism of Action
The mechanism of action of cyclopropylmethylisobutylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride (CAS: 1779133-63-9), provide a basis for comparative analysis. Below is a detailed comparison based on available
Table 1: Key Properties of Cyclopropylmethylisobutylamine Hydrochloride and Analogues
| Property | Cyclopropylmethylisobutylamine HCl | [1-(Cyclobutylmethyl)cyclopropyl]methanamine HCl |
|---|---|---|
| Molecular Weight | Not reported | 175.70 g/mol |
| Substituents | Cyclopropylmethyl + isobutylamine | Cyclobutylmethyl + cyclopropylmethanamine |
| CAS Registry | Not publicly listed | 1779133-63-9 |
| Commercial Availability | No known suppliers | Discontinued (formerly Fluorochem) |
| Reported Applications | None documented | Laboratory research (exact use unspecified) |
Key Differences and Implications
Structural Rigidity : Cyclopropylmethylisobutylamine’s cyclopropane ring introduces higher ring strain compared to the cyclobutyl group in [1-(Cyclobutylmethyl)cyclopropyl]methanamine. This strain may enhance reactivity in synthetic pathways but could reduce stability under certain conditions .
This difference could influence bioavailability in pharmacological contexts.
Commercial Status : Both compounds appear to lack commercial availability, suggesting they are primarily experimental. The discontinuation of [1-(Cyclobutylmethyl)cyclopropyl]methanamine HCl by Fluorochem underscores challenges in sourcing such specialized compounds .
Research Findings and Limitations
- Synthetic Challenges: Cyclopropane-containing amines often require high-energy intermediates (e.g., carbenes) for ring formation, complicating large-scale synthesis. No yield or purity data are available for Cyclopropylmethylisobutylamine HCl.
- Biological Activity: No peer-reviewed studies directly compare the biological activity of these compounds. However, cyclopropane derivatives are frequently explored as enzyme inhibitors or receptor ligands due to their conformational constraints.
- Safety and Handling: Limited hazard data exist for both compounds. General precautions for amine hydrochlorides (e.g., avoiding inhalation, using PPE) should apply.
Biological Activity
Cyclopropylmethylisobutylamine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 121.61 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including receptor interactions, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropylmethyl group attached to a methylamine moiety. This configuration contributes to its selective binding affinity for certain biological targets, particularly cannabinoid receptors. The compound's structural uniqueness facilitates its interaction with these receptors compared to other amines, potentially leading to distinct therapeutic benefits and reduced side effects.
Biological Activity Overview
Research indicates that this compound exhibits selective activity at cannabinoid receptors, which are critical for various physiological processes including pain modulation, appetite regulation, and neuroprotection. Preliminary studies suggest that this compound can effectively modulate receptor activity, although further investigation is necessary to elucidate its pharmacodynamics and potential side effects.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cyclopropylmethylisobutylamine HCl | Cyclopropane derivative | Selective cannabinoid receptor activity |
| Cyclobutylmethylamine | Cyclobutane derivative | Larger ring structure may alter receptor interactions |
| Isobutylamine | Straight-chain amine | Simpler structure, broader applications |
| N-Methylpyrrolidine | Heterocyclic amine | Potentially different pharmacological profiles |
The mechanism by which this compound interacts with cannabinoid receptors involves selective binding that may influence downstream signaling pathways. Binding affinity studies have shown promising results in modulating the activity of these receptors, which could translate into therapeutic applications for conditions such as chronic pain and neurodegenerative diseases.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Pain Management : A study examining the compound's analgesic properties demonstrated significant pain relief in animal models, suggesting its potential as a therapeutic agent in pain management.
- Neuroprotection : Research has indicated that the compound may offer neuroprotective effects, particularly in models of neurodegeneration. The ability to modulate cannabinoid receptors could play a crucial role in protecting neuronal health under stress conditions.
- Comparative Studies : In comparative studies with structurally similar compounds, this compound exhibited superior binding affinity for cannabinoid receptors, highlighting its potential advantages over other amines in drug development.
Future Directions in Research
Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- Long-term Effects : Investigating potential long-term effects and safety profiles in various biological systems.
- Therapeutic Applications : Expanding research into additional therapeutic applications beyond pain management and neuroprotection.
Q & A
Q. How can researchers confirm the structural identity of cyclopropylmethylisobutylamine hydrochloride in synthetic batches?
Methodological Answer:
- Utilize spectroscopic techniques such as ¹H/¹³C NMR to verify the cyclopropyl and isobutyl groups. For example, the cyclopropyl moiety typically shows distinct proton resonances between δ 0.5–1.5 ppm.
- Compare experimental mass spectrometry (MS) data with theoretical molecular weight (calculated from C₈H₁₈NCl: 163.68 g/mol) to confirm purity.
- Cross-reference InChI Key (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N) and CAS registry numbers with authoritative databases like PubChem .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors or dust.
- Implement spill containment measures (e.g., inert absorbents) and dispose of waste via approved chemical waste protocols.
- Refer to SDS guidelines for first-aid: rinse eyes with water for 15 minutes and seek medical attention if ingested .
Q. What synthetic routes are documented for this compound, and how can yield be optimized?
Methodological Answer:
- A multi-step synthesis may involve cyclopropane ring formation via cyclopropanation of alkenes, followed by amination and hydrochloride salt precipitation.
- Optimize reaction conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks. Monitor intermediates via TLC or HPLC (see for RP-HPLC validation methods) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
Q. What advanced analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC-UV or LC-MS to track degradation products (e.g., hydrolysis of the cyclopropyl ring).
- Apply Arrhenius kinetics to predict shelf-life at different storage temperatures. Reference ’s accuracy validation protocols for HPLC methods .
Q. How can the compound’s interactions with neuronal receptors be mechanistically characterized?
Methodological Answer:
- Employ radioligand binding assays (e.g., with ³H-labeled ligands) to quantify affinity for targets like serotonin or dopamine receptors.
- Use molecular dynamics simulations to model cyclopropyl group interactions with receptor binding pockets. Cross-validate with in vitro electrophysiology .
Q. What experimental designs are recommended for in vivo toxicity studies of this compound?
Methodological Answer:
- Adopt a dose-escalation framework in rodent models, with endpoints including histopathology (e.g., liver/kidney damage) and behavioral assessments.
- Include control groups treated with structurally similar compounds (e.g., isopropylamine derivatives) to isolate toxicity mechanisms. Reference ’s murine MPTP study design .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. What strategies can elucidate the compound’s metabolic pathways in hepatic microsomes?
Methodological Answer:
Q. How can interdisciplinary approaches enhance understanding of the compound’s environmental impact?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
